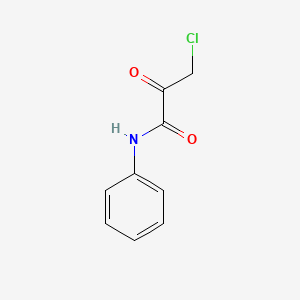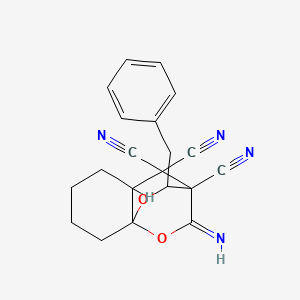
3-Chloro-2-oxo-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-oxo-N-phenylpropanamide is an organic compound with the molecular formula C9H8ClNO2. It is a derivative of propanamide, featuring a phenyl group attached to the nitrogen atom and a chlorine atom at the third position of the propanamide chain. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Chloro-2-oxo-N-phenylpropanamide can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanoyl chloride with aniline (phenylamine) in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance safety and efficiency. For example, the Schotten-Baumann reaction, which involves the reaction of amines with acid chlorides, can be adapted for continuous production. This method minimizes the formation of side products and allows for scalable production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-oxo-N-phenylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like nitric acid (HNO3) or bromine (Br2).
Major Products
Substitution: Formation of N-substituted derivatives.
Reduction: Formation of 3-chloro-2-hydroxy-N-phenylpropanamide.
Oxidation: Formation of nitrated or halogenated phenyl derivatives.
Applications De Recherche Scientifique
3-Chloro-2-oxo-N-phenylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis.
Mécanisme D'action
The mechanism of action of 3-chloro-2-oxo-N-phenylpropanamide involves its interaction with specific molecular targets. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The exact molecular pathways and targets can vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-2-oxo-N-(2-phenylethyl)propanamide
- 2-Chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide
- 3-(2-Chlorophenyl)-3-cyano-2-oxo-N-phenylpropanamide
Uniqueness
3-Chloro-2-oxo-N-phenylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .
Propriétés
Formule moléculaire |
C9H8ClNO2 |
|---|---|
Poids moléculaire |
197.62 g/mol |
Nom IUPAC |
3-chloro-2-oxo-N-phenylpropanamide |
InChI |
InChI=1S/C9H8ClNO2/c10-6-8(12)9(13)11-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13) |
Clé InChI |
GRBITXFMEHUYIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[4-(phenylsulfonyl)phenyl]carbonyl}octahydroquinolin-4(1H)-one](/img/structure/B14948610.png)
![4-[5,5-Dimethyl-3-oxo-2-(trifluoromethyl)-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinolin-2-yl]-2,6-dimethylphenyl 4-fluorobenzoate](/img/structure/B14948624.png)

![(2Z)-N-(3-chlorophenyl)-4-oxo-3-(2-phenylethyl)-2-[(2-phenylethyl)imino]-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B14948631.png)
![(2E)-2-cyano-N-(2,5-dimethylphenyl)-3-[4-(2,4-dinitrophenoxy)phenyl]prop-2-enamide](/img/structure/B14948636.png)

![3-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-N-(3-nitrophenyl)benzamide](/img/structure/B14948645.png)
![Propanamide, N-(2,6-dimethylphenyl)-2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-](/img/structure/B14948646.png)
![N-(4-chlorophenyl)-2-{[4-(2-methylphenyl)-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14948652.png)
![9-Amino-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium](/img/structure/B14948660.png)
![ethyl 5-{[({1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetyl)amino]methyl}furan-2-carboxylate](/img/structure/B14948662.png)

![3-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one](/img/structure/B14948678.png)
![5-(4-methoxyphenyl)-1,3-dimethyl-6-[2-(methylamino)-5-nitrophenyl]-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B14948705.png)
